6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-11-8(13(2)3)6-9(12-7)14-5-4-10/h6H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZSMPVDZYIHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine, also referred to as compound 6O , is a derivative of pyrimidine that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). This compound's structure and properties suggest a promising role in cancer therapeutics, particularly in the treatment of hepatocellular carcinoma (HCC).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with an aminoethoxy group and trimethyl groups, which contribute to its biological activity.
FGFR4 Inhibition
Research has demonstrated that compound 6O exhibits selective inhibition of FGFR4 over other fibroblast growth factor receptors (FGFR1-3). In vitro studies showed that it has an IC50 value of approximately 75.3 nM against FGFR4, compared to values exceeding 50,000 nM for FGFR1-3, indicating a selectivity factor of at least 664-fold for FGFR4 over FGFR1 . This selectivity is crucial as it suggests that 6O could minimize off-target effects while effectively inhibiting tumor growth.
Anti-Cancer Activity
The anti-cancer efficacy of compound 6O was evaluated using various assays:
- Cell Line Studies : In vitro studies on Hep3B (a human HCC cell line) revealed strong anti-proliferative effects. The compound exhibited significant inhibition of cell growth, comparable to the established FGFR inhibitor BLU9931 but with superior selectivity .
- In Vivo Studies : The chick chorioallantoic membrane (CAM) model demonstrated that 6O effectively inhibited tumor growth in xenografted conditions. This model is often used for preliminary assessments of anti-tumor efficacy due to its ability to support the growth of human tumors in a living organism .
The mechanism by which 6O exerts its biological effects involves the inhibition of FGFR4 signaling pathways that are often dysregulated in cancer. By blocking these pathways, 6O disrupts processes such as cell proliferation and survival that are critical for tumor growth.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of 6O :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
